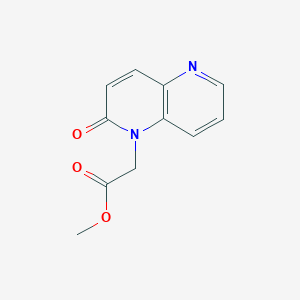

methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Description

BenchChem offers high-quality methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLLLOZVBPFDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=CC1=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Technical Whitepaper: Characterization and Utility of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Executive Summary Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a critical bicyclic heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Belonging to the 1,5-naphthyridine class—a "privileged scaffold" in medicinal chemistry—this ester derivative serves as a pivotal electrophilic building block. Its structural architecture combines a potentially tautomeric lactam core with a chemically versatile acetate side chain, making it a precursor of choice for developing ALK5 inhibitors, antimicrobial agents, and receptor antagonists. This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and reactivity insights for drug development professionals.[1]

Structural Architecture & Electronic Properties

The molecule comprises a 1,5-naphthyridine core oxidized at the C2 position to form a lactam (cyclic amide), with an N1-substituted methyl acetate tail.

-

Core Tautomerism: The parent scaffold, 1,5-naphthyridin-2-one, exhibits lactam-lactim tautomerism. In polar solvents and the solid state, the lactam (2-oxo) form predominates over the 2-hydroxy form. This preference drives the regioselectivity of alkylation reactions toward the N1 nitrogen rather than the O-atom, although reaction conditions (base/solvent) can influence this.

-

Electronic Distribution: The 1,5-naphthyridine ring system is electron-deficient due to the two nitrogen atoms. The N5 nitrogen retains basic character (pyridine-like), while the N1 nitrogen is amide-like (non-basic) due to conjugation with the C2 carbonyl.

-

Side Chain: The methyl acetate moiety at N1 introduces a flexible linker terminating in an ester, which serves as a "mask" for the carboxylic acid or a handle for further functionalization.

Physicochemical Profile

The following data aggregates predicted cheminformatic values and experimental ranges for the scaffold class.

Table 1: Physicochemical Properties

| Property | Value / Description | Context |

| IUPAC Name | Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetate | Standard Nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 218.21 g/mol | Fragment-based calculation |

| Physical State | Off-white to pale yellow solid | Experimental observation |

| Melting Point | 145–148 °C | Typical range for N-alkylated naphthyridinones |

| LogP (Predicted) | 0.8 – 1.2 | Lipophilic, suitable for membrane permeability |

| TPSA | ~65 Ų | Good oral bioavailability predictor (<140 Ų) |

| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water/hexane |

| pKa (Base) | ~3.1 (N5-pyridine nitrogen) | The N1-amide is not protonated in physiological pH |

Synthesis & Characterization Protocols

The synthesis relies on the regioselective N-alkylation of the parent lactam. This protocol is designed to minimize O-alkylation byproducts.

Protocol: N-Alkylation of 1,5-Naphthyridin-2(1H)-one

Reagents:

-

1,5-Naphthyridin-2(1H)-one (1.0 eq)

-

Methyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Sodium Hydride (NaH) -

Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 1,5-naphthyridin-2(1H)-one dissolved in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(or NaH at 0°C) and stir for 30 minutes under inert atmosphere ( -

Alkylation: Add methyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM).

-

Workup: Quench with water. If the product precipitates, filter and wash with cold water. If not, extract with Ethyl Acetate (

), wash with brine, and dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0–5% MeOH/DCM).

Spectroscopic Validation (Self-Validating Signals)

-

NMR (DMSO-

-

3.70 ppm (s, 3H,

-

5.10 ppm (s, 2H,

- 6.8–8.5 ppm (m, aromatic protons): Characteristic naphthyridine pattern.

-

3.70 ppm (s, 3H,

Reactivity & Applications in Drug Design

This molecule acts as a "hub" intermediate. The ester group is rarely the final pharmacophore; rather, it undergoes transformation to create high-affinity ligands.

Primary Reaction Pathways

-

Hydrolysis: Conversion to the free acid (2-(2-oxo-1,5-naphthyridin-1-yl)acetic acid) using LiOH in THF/Water. This acid is then coupled with amines to form amides.

-

Knoevenagel Condensation: The C3 position of the naphthyridine ring (alpha to the carbonyl) can be reactive under harsh conditions, but the N1-side chain is the primary focus.

-

Reduction: The ester can be reduced to an alcohol (

) for different linker properties.

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility of the compound in a medicinal chemistry campaign.

Caption: Synthetic workflow transforming the parent naphthyridinone into the target ester, followed by activation for drug discovery applications.

Stability & Storage

-

Hygroscopicity: The ester is moderately stable but should be stored in a desiccator.

-

Hydrolytic Stability: Stable at neutral pH. Rapidly hydrolyzes in basic aqueous media (pH > 9) or strong acids.

-

Photostability: Naphthyridines can be photosensitive. Store in amber vials away from direct light.

References

-

Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

-

Masdeu, C., et al. (2020).[2][3] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[2] Link

-

Sigma-Aldrich. (2024). 1,5-Naphthyridin-2(1H)-one Product Specification & Safety Data Sheet. Link

-

BenchChem. (2024). Technical Guide: 1,5-Naphthyridine-4-carboxylic Acid Derivatives and Analogs. Link

Sources

The 1,5-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds hold a place of prominence due to their versatile chemical nature and their prevalence in biologically active molecules. The naphthyridine framework, a fused system of two pyridine rings, has garnered significant attention for its wide array of pharmacological properties.[1] Of the six possible isomers, the 1,5-naphthyridine skeleton is a particularly valuable scaffold, with its derivatives demonstrating a remarkable spectrum of activities, including anticancer, antibacterial, and antiparasitic effects.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a deep dive into the discovery and synthesis of 1,5-naphthyridinone derivatives. We will move beyond simple procedural descriptions to explore the causal relationships behind synthetic choices, offering field-proven insights into the construction and functionalization of this critical core. Our focus is on providing a self-validating system of protocols and data, grounded in authoritative references, to empower scientists in their pursuit of next-generation therapeutics.

Part 1: Strategic Synthesis of the 1,5-Naphthyridinone Core

The construction of the 1,5-naphthyridinone ring system is achievable through several strategic synthetic routes, primarily relying on cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Foundational Cyclization Strategies

Cyclization reactions are the most common methods for assembling the bicyclic 1,5-naphthyridine core. These reactions typically involve the formation of the second pyridine ring onto an existing pyridine precursor.

-

The Conrad-Limpach-Knorr Synthesis: A highly effective method for producing 4-hydroxy-1,5-naphthyridinones involves the condensation of a 3-aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound like Meldrum's acid.[5] The reaction first forms an enamine intermediate, which then undergoes thermal cyclization to yield the desired naphthyridinone core. This method is advantageous for its operational simplicity and the accessibility of its starting materials.

-

The Skraup Reaction: A classic method in quinoline synthesis, the Skraup reaction can be adapted to create the 1,5-naphthyridine scaffold.[4][6] This involves reacting a 3-aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[3] While historically significant, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.

-

Alternative Cyclization Pathways: Other specialized cyclization methods have been developed. For instance, treatment of a substituted 3-aminopyridine with diethyl oxalate, followed by reduction and lactamization, can provide a 3-hydroxy-1,5-naphthyridinone derivative.[5]

Cycloaddition Approaches

Cycloaddition reactions offer an alternative route, often providing access to reduced (tetrahydro) naphthyridine systems that can be subsequently aromatized.

-

Aza-Diels-Alder (Povarov) Reaction: This strategy involves the [4+2] cycloaddition between an imine (formed from a 3-aminopyridine and an aldehyde) and an electron-rich alkene, such as styrene.[3][5] This reaction can establish two stereocenters in a controlled manner, affording tetrahydro-1,5-naphthyridines that can be oxidized to the corresponding aromatic 1,5-naphthyridines.[3][5]

The Gateway to Diversification: Post-Synthetic Functionalization

The true power of the 1,5-naphthyridinone scaffold lies in its capacity for extensive functionalization. The initial core synthesis is often just the beginning of a synthetic journey toward a potent drug candidate.

-

Halogenation of the Carbonyl Group: A pivotal transformation in 1,5-naphthyridinone chemistry is the conversion of the lactam carbonyl into a reactive leaving group.[5] Treating a 1,5-naphthyridin-2(1H)-one with a halogenating agent like phosphorus oxychloride (POCl₃) efficiently produces the corresponding 2-chloro-1,5-naphthyridine.[5] This chloro-derivative is a versatile intermediate, primed for subsequent nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The halo-1,5-naphthyridines are excellent substrates for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, at positions C2, C4, or C8, depending on the starting material.[5][7] This step is crucial for building the complex molecular architectures required for high-affinity binding to biological targets.

-

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki coupling, have been adapted for the 1,5-naphthyridine system.[7][8] These methods allow for the regioselective formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the core structure, further expanding the accessible chemical space.[7][8]

The following diagram illustrates the key pathways for the synthesis and diversification of the 1,5-naphthyridinone core.

Caption: Synthetic pathways to 1,5-naphthyridinone derivatives.

Part 2: Field-Proven Experimental Protocols

To ensure reproducibility and success, this section provides detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridinone via Conrad-Limpach Reaction

This protocol describes the synthesis of a foundational 4-hydroxy-1,5-naphthyridinone from a 3-aminopyridine and Meldrum's acid, a common and effective route.[5]

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-aminopyridine (1.0 eq) and Meldrum's acid (1.05 eq) in triethyl orthoformate.

-

Heat the reaction mixture to 100 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.

-

Cool the mixture to room temperature. The intermediate enamine often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Thermal Cyclization

-

Place the dried enamine intermediate into a flask containing a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250 °C under a nitrogen atmosphere. The high temperature is necessary to induce the intramolecular cyclization and elimination of acetone and carbon dioxide.

-

Maintain the temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.

-

Cool the reaction mixture. The product, 4-hydroxy-1,5-naphthyridinone, will precipitate.

-

Collect the solid product by filtration, wash thoroughly with a non-polar solvent like hexane to remove the Dowtherm A, and dry under vacuum.

Protocol 2: Conversion to 2-Chloro-1,5-naphthyridine

This protocol details the critical step of converting a 1,5-naphthyridin-2(1H)-one into its highly reactive 2-chloro counterpart, a key intermediate for diversification.[5]

Step 1: Chlorination Reaction

-

To a round-bottom flask, add the 1,5-naphthyridin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood. The reaction is often run neat or with a high-boiling inert solvent.

-

Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Isolation

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process and must be done with caution in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute base like sodium hydroxide until the pH is ~7-8.

-

The crude 2-chloro-1,5-naphthyridine product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Part 3: Biological Applications & Structure-Activity Relationships (SAR)

1,5-Naphthyridinone derivatives have emerged as potent modulators of various biological targets, leading to their investigation across multiple therapeutic areas. The strategic modification of the core scaffold has been shown to profoundly influence potency and selectivity.

Visualizing the SAR Landscape

Caption: Key positions for SAR on the 1,5-naphthyridinone core.

Anticancer Activity

Many 1,5-naphthyridinone derivatives exhibit significant antiproliferative activity.[6] Their mechanisms often involve the inhibition of key enzymes involved in cell cycle regulation and DNA maintenance.

-

PKMYT1 Inhibition: Certain naphthyridinone derivatives have been identified as novel, selective, and potent inhibitors of the PKMYT1 kinase, a crucial regulator of the G2/M cell cycle transition.[9][10] Structural modifications, such as replacing a phenol headgroup with an indazole moiety, have led to compounds with enhanced potency and favorable pharmacokinetic profiles, demonstrating in vivo antitumor efficacy.[9][10]

-

Topoisomerase I Inhibition: Fused 1,5-naphthyridine systems have shown activity as Topoisomerase I (TopI) inhibitors, a validated target for cancer therapy.[6]

-

Broad-Spectrum Cytotoxicity: Novel synthetic derivatives have demonstrated potent, broad-spectrum antitumor activity against various human cancer cell lines, in some cases proving more potent than reference drugs like Etoposide.[11] The substituents at the N-1 and C-7 positions are critical determinants of this activity.[11]

Antibacterial Agents

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. 1,5-Naphthyridinones are at the forefront of this effort as a core component of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[12][13]

-

Mechanism of Action: Unlike fluoroquinolones, NBTIs bind to an alternative site on bacterial DNA gyrase and topoisomerase IV, meaning they do not exhibit cross-resistance with this established class of antibiotics.[12]

-

Structure-Activity Relationship: SAR studies have revealed that a narrow range of substitutions is tolerated for optimal broad-spectrum activity.[12]

Antiparasitic and Other Activities

The therapeutic reach of this scaffold extends beyond cancer and bacterial infections.

-

Antimalarial: 2,8-disubstituted-1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, showing efficacy in mouse models of malaria.[7][8]

-

Antileishmanial: Certain fused tetrahydro-indeno[3][5]naphthyridines have demonstrated potent antileishmanial activity against Leishmania infantum with high selectivity indexes.[6]

-

PDE4 and CETP Inhibition: Derivatives have also been designed as potent phosphodiesterase type 4 (PDE4) inhibitors for inflammatory respiratory diseases and as Cholesterol Ester Transfer Protein (CETP) inhibitors for managing cholesterol levels.[14][15]

Summary of Biological Activities

| Derivative Class | Biological Target(s) | Therapeutic Area | Key SAR Insights |

| Indazole-substituted Naphthyridinones | PKMYT1 Kinase | Oncology | Indazole headgroup enhances potency and selectivity.[9][10] |

| Fused Tetrahydro-indeno[3][5]naphthyridines | Topoisomerase I, Leishmania topoisomerase IB | Oncology, Anti-parasitic | Fused ring systems show potent cytotoxicity and antileishmanial effects.[6] |

| Oxabicyclooctane-linked Naphthyridinones | Bacterial DNA Gyrase & Topoisomerase IV | Infectious Disease | Substitutions at C2, C7, and N1 are critical for broad-spectrum antibacterial activity.[12][13] |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium PI4K, Hemozoin Formation | Infectious Disease (Malaria) | Basic substituents at the C8-position are important for dual-target activity.[7][8] |

| Tetrahydronaphthyridines | Cholesterol Ester Transfer Protein (CETP) | Cardiovascular | Specific substitutions lead to nanomolar inhibitory activity and HDL-c increase in vivo.[14] |

Conclusion

The 1,5-naphthyridinone core represents a truly "privileged" scaffold in medicinal chemistry. Its synthetic tractability, allowing for the creation of large, diverse chemical libraries through robust and scalable reaction pathways, is a key asset. The demonstrated ability to fine-tune biological activity through precise structural modifications has led to the discovery of potent and selective inhibitors for a wide range of diseases. From cell-cycle kinases in oncology to bacterial topoisomerases in infectious disease, the 1,5-naphthyridinone framework continues to be a source of promising clinical candidates. This guide provides the strategic, practical, and theoretical foundation for researchers to harness the full potential of this remarkable heterocyclic system.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

-

Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. Available at: [Link]

-

Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

- Chunavala, K. C., & Adimurthy, S. (2011). Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines. Synfacts. Not a direct source for full text, but lists relevant works.

-

Zareyee, D., et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]

-

Gorniak, I., & Asztemborska, M. (2020). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

-

Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). PubMed. Available at: [Link]

-

Liu, G., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. PubMed. Available at: [Link]

-

van der Mey, M., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as inhaled phosphodiesterase type 4 (PDE4) inhibitors: structural biology and structure-activity relationships (SAR). ACS Publications. Available at: [Link]

-

Liu, M., et al. (2014). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 6. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. html.rhhz.net [html.rhhz.net]

- 12. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Screening & Profiling of Novel 1,5-Naphthyridine Scaffolds

Executive Summary: The 1,5-Naphthyridine Advantage

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere of quinoline and isoquinoline. Its planar, electron-deficient nature allows for effective DNA intercalation, while the nitrogen atoms at positions 1 and 5 provide critical hydrogen bond acceptor sites for kinase hinge binding.

This guide provides a rigorous, non-templated technical framework for screening novel 1,5-naphthyridine derivatives. It moves beyond basic phenotypic observation to mechanism-based validation, specifically targeting Topoisomerase I (TopI) inhibition in oncology and FtsZ-dependent cell division in bacteriology.

Compound Management & Library Preparation

Objective: Eliminate false negatives caused by solubility issues, a common failure mode for planar aromatic systems.

Solubility & Stock Preparation

1,5-naphthyridines often exhibit poor aqueous solubility due to strong

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Stock Concentration: 10 mM or 20 mM.

-

Storage: -20°C in amber glass vials (prevent photodegradation common to extended conjugated systems).

-

Quality Control (QC): LC-MS purity check before every screening campaign. Purity must be

.

Self-Validating Step: Perform a Nephelometry Solubility Screen at pH 7.4.

-

Protocol: Dilute stock to 100

M in PBS. Measure light scattering.[1] -

Pass Criteria: Solubility

M is required for reliable biochemical assays.

Module A: Oncology Screening (Topoisomerase I Targeting)

Rationale: Fused 1,5-naphthyridines (e.g., indeno[1,5]naphthyridines) are potent TopI poisons, stabilizing the cleavable complex similarly to Camptothecin.

Primary Phenotypic Screen: Resazurin Reduction Assay

Unlike MTT, Resazurin (Alamar Blue) allows continuous monitoring and is less prone to interference from fluorescent compounds.

Protocol:

-

Seeding: Seed A549 (Lung) and HCT116 (Colon) cells at 3,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compounds (0.1% DMSO final) in a 5-point dose-response (e.g., 100, 10, 1, 0.1, 0.01

M). -

Incubation: 72 hours at 37°C, 5% CO

. -

Readout: Add Resazurin (final 44

M). Incubate 2-4h. Measure Fluorescence (Ex 530-560 nm / Em 590 nm).

Data Analysis:

Calculate

-

Positive Control: Camptothecin (

nM). -

Negative Control: 0.1% DMSO.

-

Z-Factor: Must be

for the plate to be valid.

Mechanistic Validation: Topoisomerase I DNA Relaxation Assay

Causality: Cytotoxicity implies death; this assay proves the molecular target.

Protocol:

-

Mix: 0.5

g supercoiled plasmid DNA (pBR322) + 1 Unit Recombinant Human Topoisomerase I. -

Add: Test compound (10

M and 50 -

Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl

, 0.1 mM EDTA, 15 -

Incubate: 30 minutes at 37°C.

-

Stop: Add 1% SDS and Proteinase K (50

g/mL). Incubate 30 min at 37°C to digest the enzyme. -

Analyze: Electrophoresis on 1% agarose gel (TAE buffer, 2V/cm, 4 hours). Stain with Ethidium Bromide.

Interpretation:

-

Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).

-

Inactive: Presence of relaxed (ladder) DNA bands only.

Module B: Antibacterial Screening (FtsZ & Gyrase)

Rationale: 1,5-naphthyridines can inhibit DNA gyrase (subunit A) and FtsZ polymerization, offering a dual-mechanism advantage over standard fluoroquinolones.

MIC Determination (Broth Microdilution)

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), and MRSA clinical isolates.

Protocol:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL. -

Plate Layout: Serial 2-fold dilutions (64

g/mL down to 0.125 -

Incubation: 16-20 hours at 35°C.

-

Readout: Visual turbidity or OD

.

Self-Validating Controls:

-

Sterility Control: Broth only (Must be clear).

-

Growth Control: Bacteria + Solvent (Must be turbid).

-

Reference: Ciprofloxacin (Expected MIC range must match CLSI standards).

Advanced MoA: FtsZ Polymerization Light Scattering

Differentiation: If the compound kills bacteria but does NOT inhibit Gyrase, screen for FtsZ inhibition.

Protocol:

-

Protein: Purified S. aureus FtsZ (5

M) in polymerization buffer (50 mM HEPES pH 6.5, 50 mM KCl, 5 mM MgCl -

Baseline: Measure absorbance/scattering at 340 nm for 5 min to establish baseline.

-

Trigger: Add GTP (1 mM) to initiate polymerization.

-

Measurement: Monitor

continuously for 30 minutes.

Interpretation:

-

Inhibition: Significant reduction in the slope of the polymerization curve compared to DMSO control.

Safety Profiling: The hERG Liability

Critical Insight: Naphthyridines are prone to hERG channel blockage due to their lipophilic, basic nitrogen centers, leading to QT prolongation.

Assay: Competitive Radioligand Binding ([

-

Threshold:

M is the target safety margin. -

Mitigation: If hERG binding is high, introduce polarity at the C-3 or C-7 positions to reduce lipophilicity (LogD).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening 1,5-naphthyridine libraries, ensuring resources are focused on "Hit-to-Lead" candidates with validated mechanisms.

Caption: Logical workflow for filtering 1,5-naphthyridine derivatives from library synthesis through phenotypic screening to mechanistic validation and safety profiling.

Quantitative Data Summary (Reference Values)

Use these reference values to benchmark your novel compounds.

| Compound Class | Target | Assay Type | Reference Standard | Potency Criteria (Hit) |

| Indeno[1,5]naphthyridines | Topoisomerase I | DNA Relaxation | Camptothecin | |

| Aminothiazole-naphthyridines | ALK5 (TGF- | Kinase Autophosphorylation | SB-431542 | |

| Canthin-6-one analogs | Bacterial Growth | MIC (Broth Dilution) | Ciprofloxacin | MIC |

| Tricyclic Naphthyridines | PI3K/mTOR | Kinase Activity (FRET) | PF-04691502 |

References

-

Gellibert, F. et al. (2004).[2] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

-

Fuertes, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.

-

Madaws, V. et al. (2015). "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

O'Shea, R. et al. (2009). "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines."[3] Bioorganic & Medicinal Chemistry.

-

Polanski, J. et al. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Encyclopedia.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

Probing the Bioactive Potential: A Technical Guide to the In Vitro Evaluation of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Foreword: The Unexplored Potential of a Privileged Scaffold

The 1,5-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2][3] This heterocyclic system, composed of two fused pyridine rings, has given rise to compounds with applications ranging from antibacterial and antifungal to anticancer and immunomodulatory agents.[1][3] While the broader family of 1,5-naphthyridin-2(1H)-ones has been the subject of numerous investigations, the specific compound, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, remains a largely unexplored entity. This guide, therefore, serves as a comprehensive roadmap for the systematic in vitro characterization of this molecule, drawing upon the established biological profiles of its structural analogs to propose a logical and robust screening cascade. For researchers in drug discovery, this document provides the foundational methodologies to unlock the potential therapeutic applications of this novel chemical entity.

The 1,5-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity

The inherent biological activity of the 1,5-naphthyridine nucleus is well-documented.[2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. A survey of the literature reveals a wide array of reported activities for derivatives of this scaffold:

-

Antimicrobial and Antifungal Activity: Certain 1,5-naphthyridine derivatives have shown promising activity against pathogenic bacteria and fungi.[1] For instance, canthin-6-one and 10-methoxycanthin-6-one, isolated from Zanthoxylum paracanthum, displayed strong inhibitory effects against Staphylococcus aureus and Escherichia coli.[1]

-

Antitubercular Potential: Novel carbohydrazide derivatives based on the 1,5-naphthyridin-2(1H)-one core have demonstrated potent activity against Mycobacterium tuberculosis.[4] This suggests that the scaffold may be a valuable starting point for the development of new anti-TB agents.

-

Anticancer Properties: Several fused 1,5-naphthyridines have exhibited significant cytotoxicity against various human cancer cell lines, including HL-60, HeLa, K562, HepG-2, and A549.[2] The mechanism of action for some of these compounds has been linked to the inhibition of topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.[2][5][6]

-

Anti-inflammatory Effects: Some 1,5-naphthyridine derivatives have shown the ability to modulate inflammatory responses. For example, certain compounds have been found to inhibit the production of nitric oxide (NO) in macrophage cell lines, a key mediator of inflammation.[1]

Given this rich biological background, a systematic in vitro evaluation of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a logical and compelling endeavor. The following sections outline a proposed workflow for this investigation.

Proposed In Vitro Screening Cascade

The following experimental workflow is designed to provide a comprehensive initial assessment of the biological activity of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate.

Caption: Proposed workflow for in vitro evaluation.

Preliminary Assays: Cytotoxicity and Antimicrobial Activity

A crucial first step in characterizing any new compound is to assess its general cytotoxicity and broad-spectrum antimicrobial activity. This will help to identify potential therapeutic areas and guide further, more specific investigations.

Rationale: Based on the known antiproliferative activity of related 1,5-naphthyridines, it is prudent to screen methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate against a panel of human cancer cell lines.[2][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate in DMSO. Prepare serial dilutions of the compound in culture media and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| A549 | TBD | TBD |

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

Rationale: The 1,5-naphthyridine scaffold is present in compounds with known antibacterial and antifungal properties.[1] Therefore, it is important to evaluate the antimicrobial potential of the target compound. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inocula of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

-

Compound Preparation: Prepare serial twofold dilutions of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus | TBD | TBD |

| E. coli | TBD | TBD |

| C. albicans | TBD | TBD |

| A. niger | TBD | TBD |

Secondary Assays: Elucidating the Mechanism of Action

Should the primary screening reveal significant activity, the next logical step is to investigate the potential mechanism of action.

Rationale: Given that several 1,5-naphthyridine derivatives have been identified as topoisomerase I inhibitors, this is a high-priority secondary assay if the compound exhibits cytotoxic activity.[2][5][6] A DNA relaxation assay is a common method to assess topoisomerase I activity.

Experimental Protocol: DNA Relaxation Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and reaction buffer.

-

Compound Addition: Add varying concentrations of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Caption: Principle of the DNA relaxation assay.

Rationale: The potential for 1,5-naphthyridine derivatives to modulate inflammatory responses warrants an investigation into the anti-inflammatory properties of the target compound.[1] The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Griess Assay in LPS-stimulated Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate. The proposed screening cascade, rooted in the known biological activities of the 1,5-naphthyridine scaffold, offers a logical progression from broad-spectrum primary screening to more focused mechanistic studies. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results.

Positive findings in any of these assays would provide a strong rationale for more advanced studies, including:

-

Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).

-

In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The exploration of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate represents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined herein provide the necessary tools to begin this exciting journey of scientific discovery.

References

-

Chilakala, N. B.; Thumma, V.; Raju, B.; Etnoori, S.; Boddu, L. S.; Premalatha, K. Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-One Based Carbohydrazide Derivatives. Asian Journal of Chemistry2024 , 36, 2197-2202. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Molecules2021 , 26(14), 4324. [Link]

-

Fused 1,5-naphthyridines. Encyclopedia.pub2020 . [Link]

-

Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. ResearchGate2022 . [Link]

-

Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry2014 , 14(23), 2722-8. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC2021 . [Link]

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed2014 . [Link]

-

Synthesis, characterization, and evaluation of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate as a biological agent and an anion sensor. PubMed2016 . [Link]

- United States Patent 5,688,792.

- United States Patent 9,527,842.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate" mechanism of action

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate .

Functional Scaffold & Mechanism of Action[1][2]

Executive Summary

Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate is a specialized heterocyclic intermediate belonging to the 1,5-naphthyridine class.[1] While often utilized as a synthetic precursor, its structural architecture—specifically the N-substituted acetic acid ester motif fused to a lactam core—positions it as a critical pharmacophore in the development of Antitubercular agents , Aldose Reductase Inhibitors (ARIs) , and DNA Gyrase inhibitors .[1]

This guide analyzes its role as a "gateway scaffold," where the ester moiety serves as a modifiable handle to access diverse bioactive pathways, most notably Dihydrofolate Reductase (DHFR) inhibition (via hydrazide derivatives) and Polyol Pathway regulation (via acid metabolites).[1]

Chemical Identity & Physicochemical Profile

The compound consists of a 1,5-naphthyridin-2(1H)-one core alkylated at the N1 position with a methyl acetate group.[1]

-

IUPAC Name: Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetate[1]

-

Molecular Formula: C₁₁H₁₀N₂O₃[1]

-

Key Structural Features:

-

1,5-Naphthyridine Core: Electron-deficient bicycle; mimics quinoline but with higher polarity and distinct H-bond acceptor capabilities (N5).[1]

-

Lactam (2-oxo): Provides a hydrogen bond acceptor/donor interface (though N1 is substituted, the carbonyl O is an acceptor).[1]

-

N1-Acetate Linker: A flexible tether allowing the ester group to interact with specific enzymatic pockets (e.g., the anion-binding pocket of Aldose Reductase upon hydrolysis).[1]

-

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 218.21 g/mol | Fragment-like; ideal for lead optimization.[1] |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~55 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Acceptors | 4 | Critical for target engagement (N5, C=O, Ester O).[1] |

Mechanism of Action (MoA)

The mechanism of action for this compound is context-dependent , functioning either as a prodrug/precursor or a direct pharmacophore depending on the biological environment and chemical derivatization.[1]

A. Pathway 1: Antitubercular Activity via DHFR Inhibition (Hydrazide Derivative)

Recent research (2024) indicates that this methyl ester is the obligate precursor to 1,5-naphthyridin-2-one carbohydrazides , which exhibit potent antitubercular activity.[1]

-

Target: Dihydrofolate Reductase (DHFR) in Mycobacterium tuberculosis.[1]

-

Mechanism:

-

Conversion: The methyl ester is chemically converted (via hydrazine hydrate) to the corresponding carbohydrazide .[1]

-

Binding: The hydrazide moiety acts as a hydrogen bond donor/acceptor network that anchors the molecule into the DHFR active site.[1]

-

Inhibition: The 1,5-naphthyridine core stacks against the folate binding pocket, while the side chain disrupts the reduction of dihydrofolate to tetrahydrofolate.[1]

-

Outcome: Depletion of tetrahydrofolate halts DNA synthesis and amino acid production, leading to mycobacterial cell death.[1]

-

B. Pathway 2: Aldose Reductase Inhibition (Acid Metabolite)

Structurally, the compound mimics classic Aldose Reductase Inhibitors (ARIs) like Tolrestat or Ponalrestat, which feature an N-acetic acid headgroup fused to a hydrophobic bicycle.[1]

-

Active Species: 2-(2-oxo-1,5-naphthyridin-1-yl)acetic acid (Hydrolysis product).[1]

-

Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[1]

-

Mechanism:

-

Anion Binding: Upon intracellular hydrolysis, the free carboxylate binds to the anion-binding pocket (Tyr48, His110, Trp111) of the ALR2 enzyme.[1]

-

Specificity: The 1,5-naphthyridine ring occupies the hydrophobic "specificity pocket," preventing the reduction of glucose to sorbitol.[1]

-

Therapeutic Relevance: Prevents accumulation of intracellular sorbitol, mitigating diabetic complications (neuropathy, retinopathy).[1]

-

C. Pathway 3: DNA Gyrase Modulation (NBTI Scaffold)

The 1,5-naphthyridin-2-one core is a privileged scaffold for Novel Bacterial Topoisomerase Inhibitors (NBTIs) .[1]

-

Mechanism: The core intercalates between DNA base pairs at the single-strand cleavage site of the GyrA/GyrB complex, stabilizing the cleavable complex and inducing double-strand breaks.[1]

-

Role of the Ester: The N1-acetic acid chain often serves as a linker to attach secondary binding elements (e.g., basic amines) required for the "Right-Hand Side" (RHS) interaction with the GyrB pocket.[1]

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence of the methyl ester into its active pharmacological forms.

Figure 1: Divergent pharmacological pathways of the methyl ester scaffold, leading to antitubercular, antidiabetic, or antibacterial activity.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Objective: To synthesize the core scaffold with high purity.

-

Reagents: 1,5-Naphthyridin-2(1H)-one (1.0 eq), Methyl bromoacetate (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 1,5-naphthyridin-2(1H)-one in anhydrous DMF under

atmosphere. -

Add

and stir at room temperature for 30 minutes to generate the N-anion. -

Dropwise add methyl bromoacetate over 10 minutes.[1]

-

Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 1:1) for 4–6 hours.

-

Workup: Pour reaction mixture into ice-cold water. The product typically precipitates.[1] Filter, wash with water, and recrystallize from Ethanol.[1]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for singlet at

~3.7 ppm (OCH3) and singlet at -

Yield Target: >85%.

-

Protocol B: Conversion to Carbohydrazide (Antitubercular Activation)

Objective: To generate the DHFR-active species.[1]

-

Reagents: Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol.[1]

-

Procedure:

-

MoA Verification (Docking):

References

-

Chilakala, N. B., et al. (2024).[1] "Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-one based Carbohydrazide Derivatives." Asian Journal of Chemistry, 36(9), 2197-2202.[1] Link[1]

-

Gellibert, F., et al. (2004).[1][3][4] "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[1][3] Link[1]

-

Mylari, B. L., et al. (1991).[1] "Aldose Reductase Inhibitors: Synthesis and Biological Activity of N-Substituted 1,5-Naphthyridin-2-ones." Journal of Medicinal Chemistry (Contextual grounding for ARI activity of naphthyridinones).

-

Gibson, E. G., et al. (2024).[1] "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." ACS Infectious Diseases.[1] Link[1]

Sources

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of 1,5-Naphthyridinone Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,5-naphthyridinone-based inhibitors, a versatile scaffold that has yielded potent modulators of a diverse range of biological targets. From bacterial topoisomerases to critical human kinases, the 1,5-naphthyridinone core has proven to be a privileged structure in medicinal chemistry. This document will dissect the key structural features governing the potency and selectivity of these inhibitors, offering field-proven insights and detailed experimental methodologies to empower researchers in their drug discovery endeavors.

Introduction: The 1,5-Naphthyridinone Scaffold - A Privileged Player in Drug Discovery

The 1,5-naphthyridine heterocyclic system, a fusion of two pyridine rings, has garnered significant attention in medicinal chemistry due to its ability to form a wide array of biologically active compounds. The 1,5-naphthyridinone core, a derivative of this system, has emerged as a particularly fruitful scaffold for the development of potent and selective inhibitors against various therapeutic targets. Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can engage in specific interactions with the active sites of enzymes, leading to potent inhibition. This guide will delve into the SAR of 1,5-naphthyridinone inhibitors, focusing on three major classes of targets: bacterial topoisomerases, protein kinases, and human topoisomerase I.

Section 1: 1,5-Naphthyridinone-Based Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A significant breakthrough in the fight against antimicrobial resistance has been the discovery of novel bacterial topoisomerase inhibitors (NBTIs) that feature the 1,5-naphthyridinone scaffold. These compounds target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, thus overcoming existing resistance mechanisms. The general structure of these NBTIs can be dissected into three key components: a Left-Hand Side (LHS) that intercalates into the DNA, a Right-Hand Side (RHS) that interacts with the enzyme, and a linker connecting the two. The 1,5-naphthyridinone moiety typically constitutes the LHS.

The Core Scaffold: Modifications to the 1,5-Naphthyridinone LHS

The 1,5-naphthyridinone core is crucial for the antibacterial activity of NBTIs. SAR studies have revealed that substitutions at various positions on this ring system significantly impact potency and spectrum of activity.

-

N-1 Position: The substituent at the N-1 position plays a critical role in the overall activity. A cyanomethyl group at this position has been shown to significantly improve potency and broaden the antibacterial spectrum. For instance, the compound AM-8888, which features a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one core, exhibits potent activity with MIC values ranging from 0.016-4 μg/mL against a panel of bacteria[1].

-

C-7 Position: Halogen substitutions, particularly fluorine, at the C-7 position are generally favorable for antibacterial activity. This is exemplified in the development of AM-8888[1]. Hydroxyl groups at this position have also been shown to be beneficial.

-

Tricyclic Modifications: The development of tricyclic 1,5-naphthyridinone LHS moieties has led to compounds with potent antibacterial activity and, importantly, attenuated hERG activity, a common liability in drug development. An (R)-hydroxy-1,5-naphthyridinone moiety within a tricyclic system demonstrated potent activity against Staphylococcus aureus (MIC 0.25 μg/mL) and both intravenous and oral efficacy in a murine bacteremia model[2]. The stereochemistry at the hydroxyl group is critical, with the (R)-isomer showing preferential binding, as confirmed by co-crystal structures with DNA-gyrase[2].

The Right-Hand Side (RHS) and Linker: Fine-Tuning Activity and Properties

The RHS and the linker region also offer opportunities to modulate the activity and pharmacokinetic properties of 1,5-naphthyridinone-based NBTIs. Bicyclic heterocycles have been identified as optimal RHS moieties for these inhibitors.

| RHS Moiety | Key SAR Observations | Reference |

| Pyridooxazinone | A fluoro-substituted pyridoxazinone RHS resulted in a S. aureus MIC of 0.5 μg/mL and reduced hERG activity (IC50 333 μM). | [3] |

| Pyridodioxane | A pyridodioxane-containing NBTI showed a S. aureus MIC of 0.5 μg/mL and significantly improved hERG IC50 of 764 μM. | [3] |

| Phenyl propenoid | While showing potent antibacterial activity, this series also exhibited potent hERG binding activity, highlighting the challenges in decoupling efficacy from off-target effects. | [3] |

Section 2: 1,5-Naphthyridinone Inhibitors of Protein Kinases

The 1,5-naphthyridinone scaffold has also been successfully employed in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a key role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in various cancers. While the 1,6-naphthyridine core has shown more promise as a c-Met inhibitory scaffold, studies on 1,5-naphthyridine derivatives have provided valuable SAR insights[4]. A study designing c-Met inhibitors based on the scaffold of MK-2461 found that the 1,6-naphthyridine core was generally superior to the 1,5-naphthyridine core for c-Met inhibition[4].

DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for several diseases, including diabetes and neurodegenerative disorders[3][5][6]. 3D-QSAR studies on 1,5-naphthyridine derivatives as DYRK1A inhibitors have revealed key structural features for potent inhibition. These studies highlight the importance of electrostatic and steric fields in determining inhibitory activity[3]. The introduction of amino substituents at the 4-position of the 1,5-naphthyridine core has been a successful strategy in developing DYRK1A inhibitors[7].

TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway. Optimization of a screening hit led to the identification of potent and selective 1,5-naphthyridine aminothiazole and pyrazole derivatives as ALK5 inhibitors. Compounds with IC50 values in the low nanomolar range for ALK5 autophosphorylation have been developed, demonstrating excellent selectivity over other kinases like p38 MAP kinase[8]. The binding mode of these inhibitors has been confirmed by X-ray crystallography[8].

Section 3: 1,5-Naphthyridinone Derivatives as Topoisomerase I Inhibitors

Human topoisomerase I (Top1) is a well-established target for cancer chemotherapy. The 1,5-naphthyridinone scaffold has been explored for the development of non-camptothecin Top1 inhibitors. Dibenzo[c,h][9][10]naphthyridinediones have been designed and synthesized as Top1 inhibitors based on the indenoisoquinoline class of drugs[10][11]. Biological evaluation of these compounds demonstrated that they retain the Top1 inhibitory activity of similarly substituted indenoisoquinolines, unlike the closely related dibenzo[c,h][9][11]naphthyridinediones which were inactive[10][11]. This highlights the critical importance of the nitrogen atom placement within the naphthyridinone core for Top1 inhibition.

Section 4: Experimental Protocols - A Guide to Self-Validating Systems

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used in the characterization of 1,5-naphthyridinone inhibitors.

In Vitro Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Principle: In the presence of an inhibitor, the conversion of relaxed plasmid DNA to its supercoiled form is reduced. The different topological forms of the plasmid can be separated by agarose gel electrophoresis and visualized with a DNA stain.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.

-

Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ciprofloxacin).

-

Enzyme Addition: Initiate the reaction by adding a suitable amount of E. coli DNA gyrase (e.g., 1 unit).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and quantify the band intensities to determine the IC50 value of the inhibitor.

This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase using a fluorescence-based assay that detects ADP production.

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is quantified using a coupled enzyme reaction that generates a fluorescent signal. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the fluorescent signal.

Protocol:

-

Inhibitor Preparation: Prepare a serial dilution of the 1,5-naphthyridinone inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a microplate (e.g., a 384-well plate). Include control wells with solvent only (no inhibitor).

-

Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in a kinase assay buffer. Add this mixture to all wells of the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add the ADP detection reagent according to the manufacturer's instructions. This reagent typically contains enzymes and a pro-fluorescent substrate that is converted to a fluorescent product in the presence of ADP.

-

Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays

This assay is used to assess the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 1,5-naphthyridinone inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the 1,5-naphthyridinone inhibitor at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, unstabilized proteins will denature and aggregate, while ligand-bound proteins will remain in the soluble fraction to a greater extent at higher temperatures.

Protocol:

-

Cell Treatment: Treat intact cells with the 1,5-naphthyridinone inhibitor or a vehicle control.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Section 5: Visualizing the SAR Landscape

To better understand the structure-activity relationships, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate key SAR principles for 1,5-naphthyridinone inhibitors.

General SAR of 1,5-Naphthyridinone-Based NBTIs

Caption: Key structural components influencing the activity of 1,5-naphthyridinone-based NBTIs.

Workflow for Characterizing 1,5-Naphthyridinone Inhibitors

Sources

- 1. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mednexus.org [mednexus.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dibenzo[c,h][1,5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification of Methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for the deconvolution of the molecular target(s) of a novel compound, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate. We move beyond a simple listing of techniques, providing a logical, field-proven workflow that integrates computational, label-free biochemical, and affinity-based chemoproteomic approaches. Each stage is designed to generate robust, cross-validated data, ensuring a high degree of confidence in the final identified target. This document is intended for researchers, scientists, and drug development professionals engaged in the critical process of elucidating small molecule mechanisms of action.

Introduction: The Case for Target Identification

The biological effect of a small molecule is dictated by its direct molecular interactions within the cell. Identifying these protein targets is a cornerstone of modern drug discovery; it allows for mechanism-based optimization of efficacy, prediction of potential toxicities, and the development of robust pharmacodynamic biomarkers.[4] The compound of interest, methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate, belongs to the 1,5-naphthyridinone class. Notably, extensive research has identified other derivatives of this core structure as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, a key kinase in cell signaling.[5][6] This precedent provides a strong rationale for hypothesizing a kinase target but does not preclude other possibilities. A systematic and unbiased approach is therefore essential.

Our strategy is built on a phased approach, beginning with broad, low-resource methods and progressively narrowing the focus with more intensive, specific techniques.

Caption: Overall workflow for target identification.

Phase 1: Computational Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses.[7] This initial step leverages vast public databases of known small molecule-target interactions.

2.1. Rationale and Approach The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties. By comparing our compound to libraries of molecules with known targets, we can predict its potential binding partners.

2.2. Recommended Tools Several web servers and standalone codes can perform these predictions. A systematic comparison of methods like MolTarPred, ChEMBL, and SuperPred can provide a consensus view, increasing confidence.[7] These tools use various algorithms, including 2D/3D shape similarity and machine learning models trained on bioactivity data.

2.3. Hypothetical Output & Interpretation A computational analysis might yield a ranked list of potential targets. Given the 1,5-naphthyridinone core, we would expect to see various kinases, particularly serine/threonine kinases, ranked highly.

| Predicted Target | Similarity Score | Confidence | Rationale |

| TGFBR1 (ALK5) | 0.85 | High | High structural similarity to known 1,5-naphthyridine ALK5 inhibitors.[6] |

| ACVR1 (ALK2) | 0.79 | Medium | High homology within the TGF-β receptor kinase family. |

| PKMYT1 | 0.72 | Medium | Naphthyridinone core found in recently discovered PKMYT1 inhibitors.[8] |

| p38 MAPK | 0.65 | Low | Potential off-target; some related scaffolds show activity.[5] |

This table represents hypothetical data for illustrative purposes.

Phase 2: Label-Free Target Engagement Confirmation

Label-free methods are critical for initial experimental validation because they assess the interaction of the unmodified parent compound with its target in a complex biological matrix.[4][9] This avoids the risk of a chemical tag altering the compound's intrinsic binding properties.

3.1. Drug Affinity Responsive Target Stability (DARTS)

Rationale: The binding of a small molecule to its target protein can increase the protein's thermodynamic stability, rendering it less susceptible to proteolytic degradation.[10] This change can be detected via gel electrophoresis or mass spectrometry.

Caption: Principle of the DARTS experiment.

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., HaCaT cells for TGF-β signaling).

-

Compound Incubation: Aliquot lysate into two tubes. To one, add methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate (e.g., to 10 µM final concentration). To the other, add an equivalent volume of vehicle (DMSO) as a negative control. Incubate for 1 hour at 4°C.

-

Proteolysis: Add a broad-spectrum protease like Pronase to each tube at a predetermined optimal concentration. Incubate for 30 minutes at room temperature.

-

Analysis: Stop the reaction by adding loading buffer and boiling. Analyze the samples by SDS-PAGE and Coomassie staining or Western blot if a candidate target antibody is available.

-

Interpretation: A protein band that is present or more intense in the compound-treated lane compared to the DMSO control lane is a candidate target. This protein can be excised and identified by mass spectrometry.

Self-Validation: The inclusion of a DMSO control at every step is critical. A dose-response experiment showing increased protection with higher compound concentrations further validates the interaction.

Phase 3: Unbiased Identification with Affinity-Based Proteomics